molecular formula C21H25ClFN3O3S2 B2611794 4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE CAS No. 1216959-63-5

4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE

Cat. No.: B2611794
CAS No.: 1216959-63-5
M. Wt: 486.02
InChI Key: PHLDGAOOYMMTIM-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dimethylaminoethyl group, and a fluorobenzothiazolyl group

Preparation Methods

The synthesis of 4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzenesulfonyl chloride, which is then reacted with the appropriate amine to form the sulfonamide. The introduction of the dimethylaminoethyl group and the fluorobenzothiazolyl group follows, often involving nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein interactions.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The fluorobenzothiazolyl group can interact with specific receptors or proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE include:

    4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE: Contains a chlorine atom instead of fluorine, which can lead to different interactions with biological targets.

    4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE: The presence of a methyl group can influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S2.ClH/c1-24(2)12-13-25(21-23-18-11-10-16(22)15-19(18)29-21)20(26)9-6-14-30(27,28)17-7-4-3-5-8-17;/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLDGAOOYMMTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CCCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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